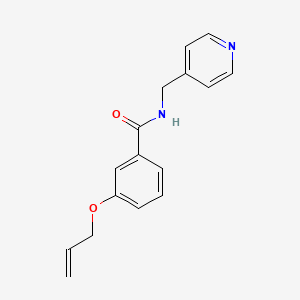
3-(allyloxy)-N-2-biphenylylbenzamide
説明
3-(allyloxy)-N-2-biphenylylbenzamide, also known as ABP, is a synthetic compound that has been extensively studied for its potential use in scientific research. ABP is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying cellular processes.
作用機序
3-(allyloxy)-N-2-biphenylylbenzamide works by covalently binding to specific amino acid residues on target proteins. This binding can either disrupt protein-protein interactions or stabilize them, depending on the specific amino acid residues involved. The covalent binding of this compound to target proteins can also lead to changes in protein conformation, which can affect protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit DNA replication by disrupting the interaction between DNA polymerase and its accessory proteins. This compound has also been shown to inhibit protein translation by disrupting the interaction between the ribosome and its associated factors. In addition, this compound has been shown to induce apoptosis in cancer cells by targeting specific proteins involved in the apoptotic pathway.
実験室実験の利点と制限
3-(allyloxy)-N-2-biphenylylbenzamide has several advantages for use in lab experiments. Its small size and ability to penetrate cell membranes make it an ideal tool for studying intracellular protein interactions. This compound also has a high affinity for its target proteins, allowing for efficient and specific labeling. However, there are also limitations to the use of this compound. Its covalent binding to target proteins can lead to irreversible changes in protein function, which may limit its use in certain experiments. In addition, this compound labeling can be affected by factors such as protein concentration and pH, which may require optimization for each experiment.
将来の方向性
There are several future directions for the use of 3-(allyloxy)-N-2-biphenylylbenzamide in scientific research. One area of interest is the development of this compound-based probes for imaging protein interactions in live cells. Another area of interest is the use of this compound for identifying novel protein-protein interactions and potential drug targets. Finally, there is potential for the use of this compound in the development of targeted cancer therapies, as it has been shown to induce apoptosis in cancer cells.
科学的研究の応用
3-(allyloxy)-N-2-biphenylylbenzamide has been used extensively in scientific research as a tool for studying protein-protein interactions. It is particularly useful for studying intracellular protein interactions, as it can easily penetrate cell membranes. This compound has been used to study the interactions between proteins involved in various cellular processes, including DNA replication, transcription, and translation.
特性
IUPAC Name |
N-(2-phenylphenyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-2-15-25-19-12-8-11-18(16-19)22(24)23-21-14-7-6-13-20(21)17-9-4-3-5-10-17/h2-14,16H,1,15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASXROZGXFAXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-methoxy-4-[3-(1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4401450.png)
![4-{3-[2-(benzyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4401458.png)
![methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycinate](/img/structure/B4401464.png)

![4-[(ethylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4401493.png)

![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4401503.png)


amine hydrochloride](/img/structure/B4401516.png)
![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4401523.png)
![4-[2-(2-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401534.png)
![3,5-dimethoxy-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4401541.png)
![N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4401542.png)